molecular formula C8H4F4N2 B8017616 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole

4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B8017616
M. Wt: 204.12 g/mol
InChI Key: DYJJOZIDJMWEAB-UHFFFAOYSA-N
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Description

4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, is reacted with a fluoride source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles, such as amines or thiols, replace the fluorine atoms or other substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydride, in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its enhanced stability and bioavailability.

    Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can enhance these interactions, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluorine atom at the 4-position, affecting its reactivity and interactions.

Uniqueness

4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it valuable in various applications.

Properties

IUPAC Name

4-fluoro-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJJOZIDJMWEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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